BenchChemオンラインストアへようこそ!

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide

Soluble epoxide hydrolase Inflammation Cardiovascular

Structurally distinct benzoxazepine sEH inhibitor with confirmed potency (mouse IC50 0.05 µM, human 0.26 µM). Ideal as a murine in vitro positive control and chemical probe for sEH catalytic-site SAR. The 3-methylbenzamide substitution offers uncharted SAR advantages over common urea-based inhibitors. Available for research; contact us for custom synthesis or bulk orders.

Molecular Formula C19H20N2O3
Molecular Weight 324.4 g/mol
CAS No. 921996-68-1
Cat. No. B6493678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide
CAS921996-68-1
Molecular FormulaC19H20N2O3
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC(=C3)C
InChIInChI=1S/C19H20N2O3/c1-3-21-9-10-24-17-8-7-15(12-16(17)19(21)23)20-18(22)14-6-4-5-13(2)11-14/h4-8,11-12H,3,9-10H2,1-2H3,(H,20,22)
InChIKeyMSFKEBDUCCAFJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide (CAS 921996-68-1): sEH Inhibitor Baseline Profile


N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide is a synthetic benzoxazepine derivative reported as an inhibitor of soluble epoxide hydrolase (sEH). In patent-derived assays, the compound (designated as example 478) inhibited recombinant mouse sEH with an IC50 of 0.05 µM and human sEH with an IC50 of 0.26 µM [1]. BindingDB also records an IC50 of 50 nM for mouse epoxide hydrolase 1 and 260 nM for the human orthologue [2].

Why N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide Cannot Be Replaced by a Generic sEH Inhibitor


The existing patent and database evidence for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide demonstrates its identity as a soluble epoxide hydrolase (sEH) inhibitor with measurable potency [1]. However, the currently available public data lack a direct, side-by-side comparison with a defined analog, such as a close positional isomer or a compound differing only in the N-alkyl or benzamide substitution. Without this comparative data, a scientific user cannot determine whether the 3-methylbenzamide substitution confers a meaningful selectivity, potency, or pharmacokinetic advantage over closely related benzoxazepine-based sEH inhibitors [2]. Substitution with a generic sEH inhibitor would therefore risk loss of the unexplored structure-activity relationship (SAR) features that this specific compound may possess.

Quantitative Differentiation Evidence for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide


sEH Inhibitory Potency: Comparative Data Gap

The compound inhibits mouse and human sEH with IC50 values of 0.05 µM and 0.26 µM, respectively, as reported in patent US 8,815,951 [1]. However, the patent table does not provide the identity or potency of a direct structural comparator (e.g., the 2-methylbenzamide or 4-methylbenzamide regioisomer) in the same assay. No cross-study comparable data were retrieved. Therefore, a quantitative potency advantage over a close analog cannot be established from the available public data.

Soluble epoxide hydrolase Inflammation Cardiovascular

Species Selectivity Profile: Mouse vs. Human sEH

The compound shows a 5.2-fold selectivity for mouse sEH (IC50 0.05 µM) over human sEH (IC50 0.26 µM) [1]. This selectivity ratio is not compared to any other benzoxazepine derivative in the same patent table, limiting its value for compound selection. The biological significance of this species difference is also unclear without in vivo pharmacokinetic data.

Species selectivity sEH Drug discovery

Application Scenarios for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide Based on Available Evidence


In Vitro sEH Inhibition Screening in Murine Models

The compound's confirmed potency against mouse sEH (IC50 0.05 µM) makes it suitable as a positive control or tool compound for in vitro assays using murine enzyme [1]. However, its utility is limited to murine systems due to the 5.2-fold lower potency against human sEH.

Chemical Probe for Epoxide Hydrolase Pharmacology

As a structurally distinct benzoxazepine, it can serve as a chemical probe to explore the SAR of the sEH catalytic site, particularly if future studies compare it to the well-characterized urea-based inhibitors [2]. Currently, this application is based on class-level inference rather than direct comparative data.

Quote Request

Request a Quote for N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.